Cas no 102686-21-5 (Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3,4-dimethyl-1-b-D-ribofuranosylpyridinium, inner salt (9CI))

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3,4-dimethyl-1-b-D-ribofuranosylpyridinium, inner salt (9CI) structure
102686-21-5 structure
Productnaam:Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3,4-dimethyl-1-b-D-ribofuranosylpyridinium, inner salt (9CI)
CAS-nummer:102686-21-5
MF:C22H30N6O13P2
MW:648.453526973724
CID:140982
PubChem ID:128151

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3,4-dimethyl-1-b-D-ribofuranosylpyridinium, inner salt (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3,4-dimethylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
    • 3,4-dimethylpyridine adenine dinucleotide
    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2R,3S,4R,5R)-5-(3,4-dimethylpyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl phosphate
    • 3,4-Dmpad
    • 5'-ester with 3,4-dimethyl-1-b-D-ribofuranosylpyridinium, inner salt (9CI)
    • Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with 3,4-dimethyl-1-beta-D-ribofuranosylpyridinium hydroxide, inner salt
    • 102686-21-5
    • DTXSID30145453
    • Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3,4-dimethyl-1-b-D-ribofuranosylpyridinium, inner salt (9CI)
    • Inchi: InChI=1S/C22H30N6O13P2/c1-10-3-4-27(5-11(10)2)21-17(31)15(29)12(39-21)6-37-42(33,34)41-43(35,36)38-7-13-16(30)18(32)22(40-13)28-9-26-14-19(23)24-8-25-20(14)28/h3-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1-2H3,(H3-,23,24,25,33,34,35,36)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1
    • InChI-sleutel: NDJMRNDYWSNOQN-RBEMOOQDSA-N
    • LACHT: CC1=CC=[N+]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C=NC5=C(N=CN=C45)N)[C@H](O)[C@@H]3O)(O)=O)(=O)[O-])[C@@H](O)[C@H]2O)C=C1C

Berekende eigenschappen

  • Exacte massa: 648.1348
  • Monoisotopische massa: 648.13460903g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 17
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1060
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.2
  • Topologisch pooloppervlak: 278Ų

Experimentele eigenschappen

  • PSA: 278
Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
BIOOKE MICROELECTRONICS CO.,LTD
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd